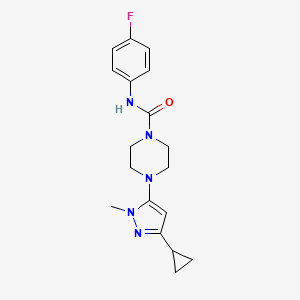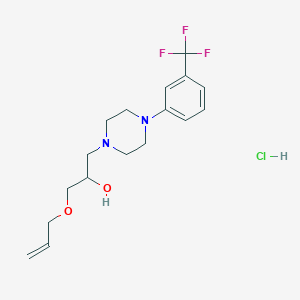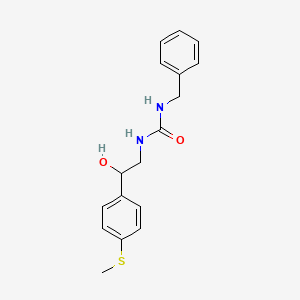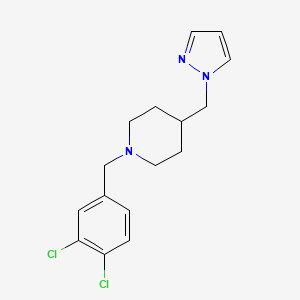
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H22FN5O and its molecular weight is 343.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Antimicrobial Agents
Research has shown that compounds structurally related to 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide exhibit potent antimicrobial activities. For instance, a study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating significant antibacterial efficacies against various bacterial strains, including E. coli, S. aureus, and S. mutans, with minimal inhibitory concentration (MIC) values ranging from 1.2 to 2.4 μM. These compounds also showed effective biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and exhibited excellent inhibitory activities against the MurB enzyme, a key target for antibiotic action (Ahmed E. M. Mekky & S. Sanad, 2020).
Antitubercular Properties
Another study explored the synthesis of pyrazinamide Mannich bases, revealing compounds with promising antitubercular properties. Among these, a specific compound was found to be highly active against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant MTB in vitro, with MIC values of 0.39 and 0.2 microg/mL, respectively. In vivo tests also indicated a decrease in bacterial load in lung and spleen tissues, suggesting potential for treating tuberculosis (D. Sriram, P. Yogeeswari, & S. Reddy, 2006).
Antitumor Activity
Research into the antitumor activity of novel pyrimidinyl pyrazole derivatives, including compounds with a piperazine moiety, has shown significant cytotoxicity against several tumor cell lines both in vitro and in vivo. A compound with a 3-fluoro-5-substituted phenylpiperazinyl group demonstrated potent antitumor activity against human carcinoma cells without causing undesirable effects in mice, highlighting its potential as a cancer therapeutic agent (H. Naito et al., 2005).
Antiviral and Antimicrobial Activities
The creation of new urea and thiourea derivatives of piperazine doped with Febuxostat has revealed compounds with promising antiviral and antimicrobial activities. Notably, certain derivatives exhibited potent activity against Tobacco mosaic virus (TMV) and various microbial strains, marking them as potential leads for developing new antimicrobial and antiviral agents (R. C. Krishna Reddy et al., 2013).
Propriétés
IUPAC Name |
4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-22-17(12-16(21-22)13-2-3-13)23-8-10-24(11-9-23)18(25)20-15-6-4-14(19)5-7-15/h4-7,12-13H,2-3,8-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRIHRVYQXBQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid](/img/structure/B2567771.png)

![5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2567773.png)
![N-(3,4-dimethoxyphenethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2567775.png)
![1-(cyclohex-3-ene-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2567777.png)
![4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide](/img/structure/B2567779.png)
![4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2567783.png)
![5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2567785.png)

![(3-Chloro-1-benzothiophen-2-yl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2567787.png)

![2-(4-(tert-butyl)phenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2567790.png)

